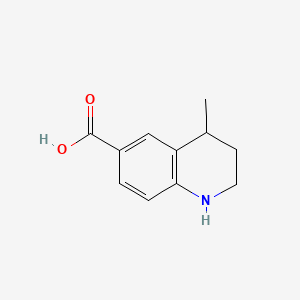

4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Description

4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS: Not explicitly listed in evidence, but structurally referenced in ) is a tetrahydroquinoline derivative featuring a methyl group at position 4 and a carboxylic acid at position 6. This scaffold is a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive compounds targeting tubulin polymerization, P-glycoprotein inhibition, and other therapeutic pathways . Its structural simplicity allows for diverse functionalization, making it a critical building block for analogs with enhanced pharmacological properties.

Properties

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-4-5-12-10-3-2-8(11(13)14)6-9(7)10/h2-3,6-7,12H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQHRSQQPZYCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101210611 | |

| Record name | 1,2,3,4-Tetrahydro-4-methyl-6-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332627-30-1 | |

| Record name | 1,2,3,4-Tetrahydro-4-methyl-6-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332627-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-4-methyl-6-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Biochemical Properties

4-MTHQCA is characterized by its tetrahydroquinoline structure with a carboxylic acid group at the 6-position and a methyl group at the 4-position. The molecular formula is , and it has a molecular weight of 191.23 g/mol. The compound exhibits significant interactions with various enzymes and proteins, particularly oxidoreductases and transferases, influencing several metabolic pathways through enzyme-substrate complex formation.

Medicinal Chemistry

4-MTHQCA serves as a crucial building block in the synthesis of various pharmaceuticals targeting neurological disorders. Its structural similarity to other tetrahydroquinoline derivatives allows it to be explored for potential neuroprotective effects and other therapeutic applications.

Materials Science

The compound is being investigated for its potential in creating novel materials with unique electronic properties. Its unique structural features may enhance the performance of materials in electronic applications.

Biological Studies

In biological research, 4-MTHQCA acts as a model compound for studying the behavior of tetrahydroquinoline derivatives within biological systems. It has been shown to exhibit antioxidant properties, neuroprotective effects, anti-inflammatory activity, and potential antitumor properties.

Biological Activities

Recent studies have highlighted several biological activities associated with 4-MTHQCA:

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, crucial for protecting cells from oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that 4-MTHQCA may have neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Activity : Similar compounds within the tetrahydroquinoline family have shown anti-inflammatory effects, indicating a potential for 4-MTHQCA in managing inflammatory conditions.

- Antitumor Properties : Some derivatives of tetrahydroquinoline have been studied for their antitumor effects, suggesting that 4-MTHQCA might exhibit similar properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby influencing neurological functions.

Comparison with Similar Compounds

Structural and Functional Modifications

The table below highlights key structural differences and biological activities of related compounds:

Physicochemical Properties

- Solubility : Carboxylic acid derivatives (e.g., 6-COOH) exhibit higher aqueous solubility at physiological pH (>1 mg/mL) compared to ester or methoxy analogs .

- Crystallinity: X-ray studies of methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate reveal C–H⋯π and hydrogen-bonding interactions, influencing crystal packing and stability .

Biological Activity

4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (4-MTHQCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological activities supported by recent research findings.

4-MTHQCA is recognized for its interactions with various enzymes and proteins, influencing several metabolic pathways. It primarily interacts with oxidoreductases and transferases, forming enzyme-substrate complexes that modulate enzyme activity and metabolic flux. The compound's carboxylic acid group allows it to participate in typical reactions, enhancing its versatility in biochemical applications.

The mechanism of action for 4-MTHQCA involves its ability to bind to specific molecular targets, including enzymes and receptors. This binding can inhibit or modulate the activity of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis, which could influence neurological functions.

Biological Activities

Research indicates that 4-MTHQCA exhibits several biological activities:

- Antioxidant Properties : The compound demonstrates antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that 4-MTHQCA may have neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Activity : Similar compounds within the tetrahydroquinoline family have shown anti-inflammatory effects, indicating a potential for 4-MTHQCA in managing inflammatory conditions .

- Antitumor Properties : Some derivatives of tetrahydroquinoline have been studied for their antitumor effects, suggesting that 4-MTHQCA might also exhibit similar properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of 4-MTHQCA and related compounds:

-

Antioxidant Activity :

- A study demonstrated that 4-MTHQCA significantly reduces reactive oxygen species (ROS) levels in vitro, indicating strong antioxidant capacity.

- Neuroprotective Effects :

-

Anti-inflammatory Potential :

- Research has shown that 4-MTHQCA can inhibit pro-inflammatory cytokine production in vitro, suggesting a mechanism for its anti-inflammatory effects.

Data Table: Summary of Biological Activities

Preparation Methods

Chemical Synthesis via Lithiation and Carboxylation

A common approach to prepare tetrahydroquinoline carboxylic acids involves lithiation at the aromatic position followed by carboxylation with carbon dioxide. This strategy is exemplified in the synthesis of related tetrahydroisoquinoline carboxylic acids, which can be adapted for 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

- Step 1: Protection of amine or other reactive groups (if necessary) to prevent side reactions.

- Step 2: Directed lithiation at the 6-position of the tetrahydroquinoline ring using butyllithium in a suitable solvent like tetrahydrofuran (THF), often in the presence of a chelating agent such as TMEDA (tetramethylethylenediamine).

- Step 3: Carboxylation by bubbling carbon dioxide gas into the reaction mixture at low temperature to form the carboxylic acid group at the lithiated position.

- Step 4: Work-up and purification to isolate the 6-carboxylic acid derivative.

This method benefits from regioselective lithiation and yields moderate to high purity products with good yields. For example, a related preparation of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride achieved yields around 86% for the intermediate and 90%+ for the final product, indicating the robustness of lithiation-carboxylation strategies.

Catalytic Hydrogenation and Debenzylation

When benzyl protection is used on the nitrogen or aromatic ring to direct lithiation or improve solubility, catalytic hydrogenation is employed to remove the benzyl group after carboxylation.

- Catalysts: Palladium on carbon (Pd/C) is commonly used.

- Conditions: Hydrogen pressure typically ranges from 1 to 4 atm; temperature ranges from 50 to 65 °C.

- Solvents: Methanol or ethanol are preferred solvents.

- Acidic conditions (e.g., 12N HCl) are often maintained to stabilize the product as a hydrochloride salt.

- Reaction time: 16 to 20 hours.

This step yields the free tetrahydroquinoline carboxylic acid with high purity (>99% by HPLC) and good isolated yields (~90%).

Chemoenzymatic Kinetic Resolution and Deracemization

For optically pure 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid or related chiral tetrahydroisoquinoline carboxylic acids, chemoenzymatic methods have been developed.

- Use of D-amino acid oxidase (DAAO) enzymes, such as from Fusarium solani, to selectively oxidize one enantiomer in racemic mixtures.

- Combination with chemical reductants like ammonia-borane to achieve deracemization.

- This method achieves enantiomeric excess (ee) values >99% and conversions >98%.

- Preparative-scale synthesis yields are good (70-80%) with excellent optical purity.

This enzymatic approach provides a mild, selective, and environmentally friendly alternative to classical chemical synthesis, especially for chiral derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity/ee (%) | Notes |

|---|---|---|---|---|

| Lithiation and Carboxylation | Butyllithium, CO2, THF, TMEDA | 80-90 | High purity | Regioselective carboxylation at C-6 |

| Catalytic Hydrogenation | Pd/C, H2 (1-4 atm), MeOH/EtOH, HCl | 85-91 | >99% purity | Debenzylation step post-carboxylation |

| Chemoenzymatic Deracemization | DAAO enzyme, ammonia-borane, mild conditions | 70-82 | >99% ee | For optically pure chiral acids |

Research Findings and Practical Considerations

- Stability of intermediates: Benzyl-protected intermediates are stable and facilitate lithiation and carboxylation steps, minimizing side reactions.

- Environmental impact: The chemoenzymatic method reduces hazardous reagents and harsh conditions, aligning with green chemistry principles.

- Industrial scalability: The lithiation-carboxylation followed by catalytic hydrogenation is suitable for industrial production due to high yields and straightforward purification.

- Enantioselectivity: Enzymatic methods are preferred when chiral purity is critical, such as pharmaceutical applications.

Q & A

Q. What are the optimal synthetic routes for 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis of tetrahydroquinoline derivatives often involves cyclization strategies. For example, a method analogous to the synthesis of methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate involves treating a chloroacetyl intermediate with AlCl₃ in 1,2-dichlorobenzene at 378 K, followed by hydrolysis and recrystallization to achieve 73% yield . For 4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, similar protocols can be adapted by substituting starting materials (e.g., methyl 1-(chloroacetyl)-2-methyltetrahydroquinoline-4-carboxylate) and optimizing reaction time, temperature, and catalyst loading. Continuous flow reactors may enhance scalability and purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve ambiguities in the structural characterization of this compound?

- ¹H NMR : Key signals include the methyl group (δ ~1.15 ppm), methoxy protons (δ ~3.65 ppm), and aromatic protons (δ ~6.95–7.13 ppm). Coupling patterns help confirm the tetrahydroquinoline scaffold .

- IR : Stretching frequencies for carboxylic acid (C=O, ~1700–1730 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups confirm functionalization .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 245 [M]⁺) and fragmentation patterns validate the molecular formula .

Q. What purification methods are recommended to achieve >95% purity for this compound?

Recrystallization from ethanol or methanol is effective for removing unreacted intermediates. For polar impurities, column chromatography using silica gel and a gradient of ethyl acetate/hexane (20–50%) is recommended. Automated flash chromatography systems improve reproducibility .

Advanced Research Questions

Q. How do electronic and steric effects of the methyl and carboxylic acid groups influence the compound’s reactivity in transition metal-catalyzed reactions?

The methyl group at position 4 introduces steric hindrance, potentially slowing nucleophilic attacks but stabilizing intermediates in coupling reactions. The carboxylic acid group at position 6 enhances solubility in polar solvents and enables coordination with metals like Cu(II) or Fe(II), facilitating ligand design for catalytic applications. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity in reactions .

Q. What strategies address contradictions in biological activity data across different studies (e.g., antimicrobial vs. anticancer assays)?

- Assay standardization : Use consistent strains (e.g., Staphylococcus aureus ATCC 25923) and protocols (e.g., MIC/MBC for antimicrobial tests).

- Structural analogs : Compare activity with derivatives like 6-amino-2-methylquinoline-4-carboxylic acid, which shows enhanced antimicrobial properties due to the amino group’s electron-donating effects .

- Mechanistic studies : Evaluate membrane permeability (via logP calculations) and target binding (e.g., molecular docking with bacterial enzymes like DNA gyrase) to explain discrepancies .

Q. How can microwave-assisted synthesis improve the efficiency of producing this compound compared to conventional methods?

Microwave irradiation reduces reaction time from hours to minutes (e.g., 160 Watts for 10–15 minutes) by enabling rapid and uniform heating. For example, microwave-assisted condensation of hydrazides with aldehydes achieves >90% yield in ligand synthesis, avoiding side reactions like oxidation .

Q. What computational approaches (e.g., MD simulations, QSAR) are suitable for predicting the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess blood-brain barrier permeability.

- QSAR : Correlate substituent effects (e.g., Hammett σ values) with bioavailability using descriptors like polar surface area (PSA) and logD .

- Docking : Identify binding poses with cytochrome P450 enzymes to predict metabolic stability .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- pH stability : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C over 72 hours.

- Thermal stability : Use TGA-DTA to identify decomposition temperatures (>200°C for most tetrahydroquinolines) .

- Light sensitivity : Store samples in amber vials and assess photodegradation under UV/visible light .

Q. What analytical techniques are critical for quantifying trace impurities in bulk samples?

- HPLC-MS : Detect impurities at ppm levels using C18 columns and ESI ionization.

- ¹³C NMR : Identify carbonyl-containing byproducts (e.g., unreacted carboxylic acid derivatives) .

- Elemental analysis : Verify stoichiometric ratios (C, H, N) to confirm purity >95% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.